1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide” is related to a class of potential anti-Hepatitis B Virus (HBV) therapeutic agents known as Core Protein Allosteric Modulators (CpAMs) . These compounds can effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Scientific Research Applications
Molecular Interaction Studies
Research has explored the molecular interactions of related compounds with cannabinoid receptors, providing insights into the conformational analysis and pharmacophore models. These studies help in understanding how these compounds bind to receptors, informing drug design and discovery processes. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have revealed specific conformations and energetic stabilities, contributing to antagonist activity and binding interactions (Shim et al., 2002).
Synthesis and Chemical Properties
Several studies have focused on synthesizing and understanding the chemical properties of compounds structurally related to 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide. These include the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their potential as novel fused heterobicycles, shedding light on chemical synthesis pathways and the potential for creating diverse chemical libraries for further biological evaluation (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Activity
Investigations into the biological activity of related compounds have shown that some derivatives exhibit insecticidal activity. This highlights the potential for the development of new agrochemicals or pest control agents. For example, the study on novel 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives demonstrated significant insecticidal activity, offering insights into structure-activity relationships and potential applications in agriculture (Ohno et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein
Pharmacokinetics
In an hbv aav mouse model, a lead compound was able to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The compound’s action results in the inhibition of HBV DNA viral load . This suggests that the compound could potentially reduce the amount of virus in the body, thereby helping to control the infection.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOYRCIOCRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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